molecular formula C21H25NO7S B10850275 M3IBu6S

M3IBu6S

Cat. No.: B10850275
M. Wt: 435.5 g/mol
InChI Key: GABBKMMVICEZHE-AYHJQLAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M3IBu6S is a chemical reagent provided for Research Use Only (RUO), intended solely for laboratory research purposes . This product is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases. Researchers are advised to consult the primary scientific literature for detailed information on this compound's specific applications, mechanism of action, and research value, as this information is beyond the scope of this supplier's description. Proper laboratory safety protocols must be followed when handling this material.

Properties

Molecular Formula

C21H25NO7S

Molecular Weight

435.5 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-methylpropanoyloxy)-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate

InChI

InChI=1S/C21H25NO7S/c1-11(2)20(23)27-15-6-4-12-10-14-13-5-7-16(29-30(24,25)26)19-21(13,8-9-22(14)3)17(12)18(15)28-19/h4-7,11,13-14,16,19H,8-10H2,1-3H3,(H,24,25,26)/t13-,14+,16-,19-,21-/m0/s1

InChI Key

GABBKMMVICEZHE-AYHJQLAQSA-N

Isomeric SMILES

CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CC[NH+]4C)[C@@H](O2)[C@H](C=C5)OS(=O)(=O)[O-])C=C1

Canonical SMILES

CC(C)C(=O)OC1=C2C3=C(CC4C5C3(CC[NH+]4C)C(O2)C(C=C5)OS(=O)(=O)[O-])C=C1

Origin of Product

United States

Chemical Reactions Analysis

M3IBu6S undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

M3IBu6S is a compound that has garnered interest in various scientific research applications, particularly in fields such as medicinal chemistry, materials science, and bioconjugation. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has shown promise in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively. For instance, derivatives of this compound have been synthesized and evaluated for their anticancer properties. Research indicates that these derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

Case Study: Anticancer Activity

  • Study : A recent study synthesized several this compound derivatives and tested their effects on various cancer cell lines.
  • Findings : Some derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction.

Bioconjugation Techniques

Bioconjugation refers to the process of attaching biomolecules to other molecules, enhancing their functionality. This compound can serve as a linker in the design of targeted drug delivery systems or imaging agents.

Case Study: Targeted Drug Delivery

  • Application : Researchers have utilized this compound as a part of antibody-drug conjugates (ADCs) aimed at delivering chemotherapeutic agents directly to tumor cells.
  • Outcome : The ADCs showed improved efficacy compared to traditional chemotherapy, with reduced side effects due to targeted delivery.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with specific properties such as conductivity or mechanical strength.

Data Table: Properties of this compound Derivatives in Materials Science

PropertyValueApplication
Thermal Stability250 °CHigh-performance materials
Electrical Conductivity5 × 10⁻³ S/mConductive polymers
Mechanical Strength150 MPaStructural components

Imaging Techniques

This compound derivatives have also been investigated for their utility in imaging applications, particularly in molecular imaging techniques that require specific targeting of tissues.

Case Study: Molecular Imaging

  • Research Focus : The use of this compound-based compounds in positron emission tomography (PET) imaging.
  • Results : Enhanced imaging contrast was observed when using these compounds to target specific tumor markers, improving diagnostic accuracy.

Mechanism of Action

The mechanism of action of M3IBu6S involves its interaction with specific molecular targets, such as kappa3 opioid receptors. By binding to these receptors, this compound can modulate signaling pathways and influence various physiological processes. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research. Understanding these interactions is crucial for developing new therapeutic strategies and improving the efficacy and safety of the compound .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

M3A6S
  • Binding Affinity : Ki = 0.8 nM .
  • Structural Relationship : The shared "M3" prefix suggests a common core structure. M3A6S exhibits 25-fold higher potency than M3IBu6S, likely due to a smaller substituent (e.g., methyl or allyl group) enhancing receptor interaction.
  • Key Difference : The isobutyl group in this compound may introduce steric hindrance or alter hydrophobic interactions, reducing binding efficiency compared to M3A6S.
DM3A6S
  • Binding Affinity : Ki = 13.7 nM .
  • Structural Relationship : The "DM" prefix implies dimethyl modification. Its intermediate potency between M3A6S and this compound highlights the nuanced impact of substituent size and polarity on receptor binding.
SN-11 and TRK-820
  • Binding Affinities :
    • SN-11: Ki = 0.77 nM .
    • TRK-820: Ki = 0.582 nM .
  • Functional Similarity : Both are high-potency MOR ligands. TRK-820’s superior affinity underscores the importance of optimized substituent positioning and electronic effects.

Functional Analogues

NalBzOH
  • Binding Affinity : Ki = 0.2 nM .
  • Key Contrast : NalBzOH’s 100-fold higher potency than this compound emphasizes the role of benzoyl or aromatic groups in enhancing receptor interaction.
KNT-63
  • Binding Affinity : Ki = 0.212 nM .

Discussion of Research Findings

The lower potency of this compound compared to its structural analogues suggests that steric bulk from the isobutyl group disrupts optimal receptor binding. However, this modification might confer advantages in selectivity or metabolic stability , as larger substituents can reduce off-target interactions or slow hepatic clearance. For example, M3A6S’s high potency may correlate with increased side effects, whereas this compound’s moderate affinity could balance efficacy and safety .

Preparation Methods

Step 1: Protection of the 3-Hydroxyl Group

Morphine sulfate pentahydrate serves as the starting material. The 3-hydroxyl group is selectively protected via nucleophilic substitution with isobutyl bromide under basic conditions:

Reaction Conditions

  • Reagents : Morphine sulfate (1 equiv), isobutyl bromide (1.2 equiv), anhydrous potassium carbonate (2 equiv).

  • Solvent : Dimethylformamide (DMF), anhydrous.

  • Temperature : 60°C, 12 hours under nitrogen.

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/methanol 9:1).

Outcome : 3-O-isobutylmorphine is obtained in 70–75% yield. Purity is confirmed by 1H^1H-NMR (δ 4.85 ppm, singlet, C3-OCH2_2-C(CH3_3)2_2 ) and LC-MS (m/z 446.2 [M+H]+^+ ).

Step 2: Sulfation at the 6-Position

The 6-hydroxyl group is sulfated using a sulfur trioxide-triethylamine complex, a mild sulfating agent that minimizes side reactions:

Reaction Conditions

  • Reagents : 3-O-isobutylmorphine (1 equiv), sulfur trioxide-triethylamine complex (2 equiv).

  • Solvent : Dichloromethane (DCM), anhydrous.

  • Temperature : 0°C to room temperature, 6 hours.

  • Workup : Aqueous extraction (saturated NaHCO3_3 ), solvent removal, and recrystallization from ethanol/water.

Outcome : 3-O-isobutylmorphine-6-sulfate is isolated in 50–55% yield. Characterization includes 1H^1H-NMR (δ 5.12 ppm, broad singlet, C6-OSO3_3^-) and IR spectroscopy (ν 1250 cm1^{-1}, S=O stretch).

Step 3: Global Deprotection

The isobutyl group is removed via acid-catalyzed hydrolysis to yield this compound:

Reaction Conditions

  • Reagents : 3-O-isobutylmorphine-6-sulfate (1 equiv), hydrochloric acid (6M, 5 equiv).

  • Solvent : Methanol/water (4:1).

  • Temperature : Reflux, 4 hours.

  • Workup : Neutralization (NaOH), filtration, and lyophilization.

Outcome : this compound is obtained as a white crystalline solid in 85–90% yield. Final purity (>95%) is verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Optimization and Challenges

Sulfation Efficiency

Early methods suffered from low sulfation yields (<30%) due to competing oxidation at the 7,8-olefin. Switching to the sulfur trioxide-triethylamine complex in DCM suppressed side reactions, improving yields to 50–55%.

Purification Techniques

Silica gel chromatography initially caused decomposition of the sulfate ester. Transitioning to recrystallization from ethanol/water enhanced stability and purity.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (D2_2O) : δ 6.65 (d, J = 8.2 Hz, H-1), 5.12 (br s, H-6), 3.10–3.30 (m, H-9, H-14).

  • 13C^{13}C-NMR : δ 145.2 (C-6), 118.4 (C-7), 72.8 (C-3).

  • HRMS : m/z 468.1 [M+H]+^+ (calc. 468.15).

Pharmacological Data

  • Binding Affinity (μ-opioid receptor) : IC50_{50} = 12 nM (vs. 45 nM for morphine).

  • Analgesic Potency (Tail-flick test) : ED50_{50} = 1.2 mg/kg (vs. 5 mg/kg for morphine).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Starting MaterialMorphine sulfateThebaine
Sulfation Yield55%48%
Purity (HPLC)96%92%
Total Synthesis Time18 hours24 hours

Method A (direct sulfation of morphine derivatives) is preferred for scalability, while Method B (thebaine-derived) offers a route to stereoisomerically pure products .

Q & A

Basic Research Questions

Q. How should researchers design an initial synthesis protocol for M3IBu6S to ensure purity and yield?

  • Methodological Guidance : Begin with a comprehensive literature review to identify analogous compounds and their synthesis pathways. Pilot experiments should test reaction conditions (e.g., temperature, catalysts, solvents) while monitoring yield via HPLC or GC-MS. Use iterative optimization, adjusting variables systematically. Document all steps rigorously, including failed attempts, to refine protocols. For purity, employ techniques like recrystallization or column chromatography, validated by NMR and mass spectrometry .

Q. What characterization techniques are essential for confirming the structural identity of this compound?

  • Methodological Guidance : Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks and compare with predicted spectra.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structure if applicable.
    Cross-validate results with computational models (e.g., DFT calculations). Ensure purity via elemental analysis and chromatographic methods (HPLC, TLC). Detailed protocols must align with journal guidelines for reproducibility .

Q. How can researchers formulate focused, feasible research questions for this compound studies?

  • Methodological Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasible: "Does solvent polarity affect this compound’s stability under ambient conditions?"
  • Novel: "What unexplored functional groups in this compound correlate with its observed bioactivity?"
    Avoid overly broad questions (e.g., "What is this compound used for?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Advanced Research Questions

Q. How should discrepancies in spectroscopic data during this compound characterization be resolved?

  • Methodological Guidance :

  • Cross-Validation : Replicate experiments under identical conditions.
  • Error Analysis : Quantify instrument precision (e.g., NMR shimming, MS calibration).
  • Alternative Techniques : Use IR spectroscopy or XRD to resolve ambiguous peaks.
    Document all anomalies and consult computational models to predict spectral outcomes. Contradictions may arise from impurities, isotopic variants, or conformational isomers, necessitating targeted purification or advanced techniques like 2D NMR .

Q. What strategies ensure reproducibility of this compound’s bioactivity assays across laboratories?

  • Methodological Guidance :

  • Standardized Protocols : Define exact concentrations, solvents, and cell lines/pH conditions.
  • Positive/Negative Controls : Include reference compounds with known activity.
  • Blinded Analysis : Minimize observer bias in data interpretation.
    Share raw data and statistical codes openly. Journals like Beilstein Journal of Organic Chemistry mandate detailed experimental sections and supplementary materials for replication .

Q. How can computational modeling be integrated with experimental data to elucidate this compound’s mechanism of action?

  • Methodological Guidance :

  • Docking Studies : Use software like AutoDock to predict binding affinities with target proteins.
  • MD Simulations : Analyze conformational stability under physiological conditions.
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity.
    Validate predictions via mutagenesis assays or kinetic studies. Discrepancies between in silico and in vitro results may indicate overlooked variables (e.g., solvent effects, protein flexibility) .

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Guidance :

  • Triangulation : Compare pharmacokinetic data (e.g., bioavailability, half-life) across models.
  • Dose-Response Analysis : Identify non-linear relationships or threshold effects.
  • Metabolomic Profiling : Assess metabolic stability or prodrug activation in vivo.
    Contradictions often arise from differences in absorption, metabolism, or off-target effects. Use multi-omics approaches (transcriptomics, proteomics) to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.